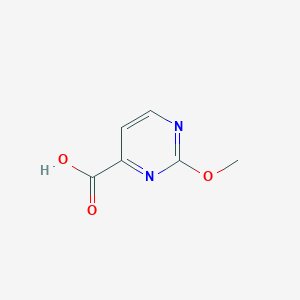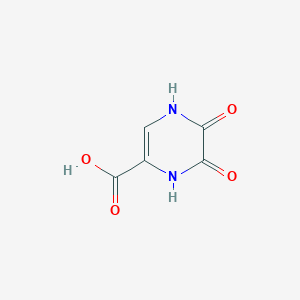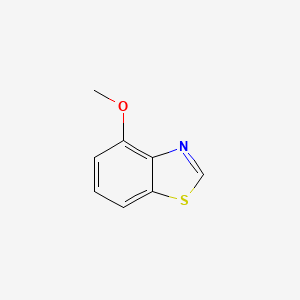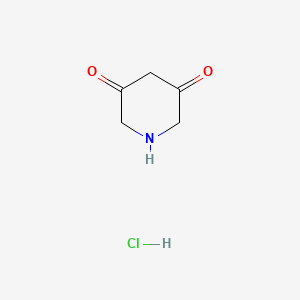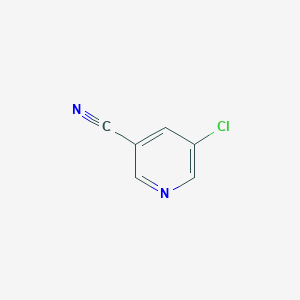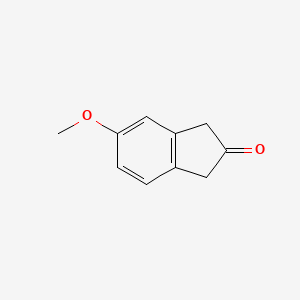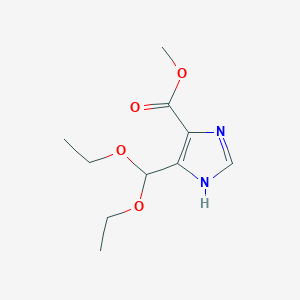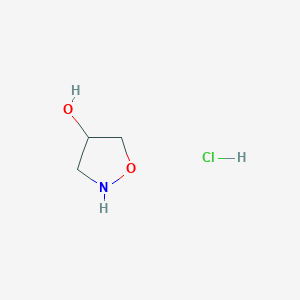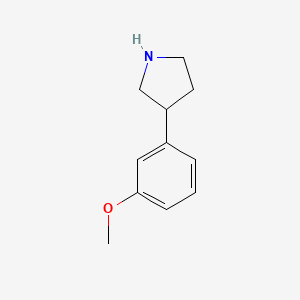![molecular formula C8H21NO2Si B1590392 3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine CAS No. 67353-42-8](/img/structure/B1590392.png)
3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine
Overview
Description
3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine, commonly referred to as DMSP-1, is a silyl amine derivative of dimethylpropan-1-amine. It is a colorless liquid with a pungent odor and is often used as a reagent in organic synthesis. DMSP-1 is widely utilized in the pharmaceutical and agrochemical industries, and its synthesis method has been studied extensively.
Scientific Research Applications
1. Functional Polysiloxanes Synthesis
- Application Summary: This compound is used in the synthesis of functional dialkoxysilanes, which are then used to create functional polysiloxanes . These polysiloxanes have fluorescence properties, which are assumed to be generated from unconventional chromophores .
- Methods of Application: The compound is reacted with functional alkenes to obtain functional dialkoxysilanes. These are then used to synthesize functional polysiloxanes .
- Results or Outcomes: The functional polysiloxanes show obvious fluorescence properties . They are also used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer .
2. Direct Synthesis of Silylzinc Reagents
- Application Summary: Silylzinc reagents, which are typically the most functional group tolerant, are notoriously difficult to synthesize . A method that can avoid silyllithium and involves a direct synthesis of silylzinc reagents from silyl halides is arguably the simplest and most economical strategy .
- Methods of Application: The direct synthesis of PhMe2SiZnI and Me3SiZnI reagents is achieved by employing a coordinating TMEDA ligand .
- Results or Outcomes: The solid Me3SiZnI shows its applicability and efficiency in a wide variety of reactions including alkylation, arylation, allylation, 1,4-addition, acylation and more .
3. Bone Cement and Dental Composite Resins
- Application Summary: This compound is used in the chemical modification aimed at improving the fracture toughness of nanocomposites without compromising their bioactive properties.
- Methods of Application: The specific methods of application are not detailed in the source.
- Results or Outcomes: The modified nanocomposites are suitable for applications such as bone cement and dental composite resins.
4. Hydrophilic Modification of Polymers
- Application Summary: This compound is used in the synthesis of copolymers with mercaptopropyl and polyether side chains . These copolymers are used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The modified copolymers exhibit wonderful hydrophilicity, which may be useful in biomedical fields .
5. Binder in Moisture Curing Formulations
- Application Summary: This compound is used as a binder in moisture curing formulations . It is a clear liquid with a slight but characteristic odor and differs from conventional silylated polymers due to its high reactivity .
- Methods of Application: The compound hydrolyzes in the presence of moisture to finally form a stable siloxane network initiated by mild catalysis as opposed to heavy metal ions .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
6. Silane-Terminated Polyether
- Application Summary: This compound is used in the synthesis of silane-terminated polyether, which is suitable as a binder in moisture curing formulations . It is a clear liquid with a slight but characteristic odor and differs from conventional silylated polymers due to its high reactivity .
- Methods of Application: The compound hydrolyzes in the presence of moisture to finally form a stable siloxane network initiated by mild catalysis as opposed to heavy metal ions .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
properties
IUPAC Name |
3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO2Si/c1-9(2)7-6-8-12(5,10-3)11-4/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNGSNLOFNAVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500381 | |
| Record name | 3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine | |
CAS RN |
67353-42-8 | |
| Record name | 3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-N,N-Dimethylaminopropyl)methyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



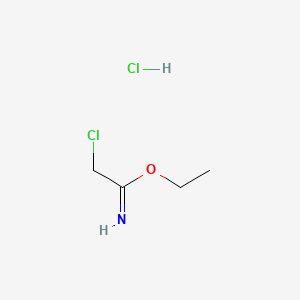
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)

